N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide
Description
N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide is a synthetic biphenyl-derived carboxamide characterized by a methoxy-substituted biphenyl core and a diethylcarboxamide group. The N,N-diethyl moiety on the carboxamide group may modulate lipophilicity, impacting membrane permeability and metabolic stability .
Properties
CAS No. |
920981-23-3 |
|---|---|
Molecular Formula |
C21H27NO5 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N,N-diethyl-3,4,5-trimethoxy-2-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H27NO5/c1-7-22(8-2)21(23)15-13-17(25-4)19(26-5)20(27-6)18(15)14-11-9-10-12-16(14)24-3/h9-13H,7-8H2,1-6H3 |
InChI Key |
GJYCISLCKDPQAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1C2=CC=CC=C2OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group is introduced by reacting the biphenyl derivative with diethylamine and a suitable carboxylating agent, such as phosgene or a carbonyl diimidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2’,4,5,6-tetramethoxy[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and carboxamide functionality play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and its analogues:
Spectral and Physicochemical Data
NMR Spectroscopy :
- The target compound’s ¹H NMR would likely show distinct methoxy proton signals at δ 3.7–4.0 ppm, similar to tetramethoxybiphenyls in .
- N,N-Diethyl carboxamide protons typically resonate at δ 1.1–1.3 ppm (CH3) and δ 3.3–3.5 ppm (CH2), as seen in N,N-diethyl-[1,1'-biphenyl]-2-carboxamide .
- Comparatively, N-(2-chlorophenyl) analogues exhibit aromatic proton splitting patterns influenced by chlorine’s electronegativity (e.g., δ 7.2–7.8 ppm) .
Melting Points and Solubility :
Biological Activity
N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Synthesis
The compound features a biphenyl structure with multiple methoxy groups and a carboxamide functional group. The synthesis typically involves methoxylation of biphenyl derivatives under acidic conditions, which can enhance its biological properties through structural modifications .
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Chemical Formula | C20H26N2O8 |
| Molecular Weight | 394.43 g/mol |
| Functional Groups | Methoxy, Carboxamide |
| Synthesis Method | Methoxylation of biphenyl derivatives |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions that influence the compound's binding affinity to enzymes and receptors involved in critical biological pathways.
Key Mechanisms
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
- Antimicrobial Properties : Preliminary studies indicate potential effectiveness against various bacterial strains, suggesting a role in antimicrobial therapy.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against several cancer cell lines. For instance:
- Cell Lines Tested : HEPG2 (liver), MCF7 (breast), SW1116 (colon).
- IC50 Values : The compound exhibited IC50 values ranging from 0.67 µM to 3.45 µM across different cell lines, indicating significant potency compared to standard chemotherapeutics .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been assessed for its antimicrobial effects:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compound demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table 2: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HEPG2 | 0.67 µM | |
| Anticancer | MCF7 | 1.95 µM | |
| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL |
Case Study 1: Anticancer Efficacy
In a study conducted by Zhang et al., this compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated that the compound activates the p53-mediated intrinsic pathway, leading to increased apoptosis in HEPG2 cells.
Case Study 2: Antimicrobial Assessment
A separate investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of multidrug-resistant bacterial strains. This suggests its potential as an alternative therapeutic agent in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
